molecular formula C13H15BrO3 B13819590 Methyl 4-(2-bromopentanoyl)benzoate CAS No. 30768-94-6

Methyl 4-(2-bromopentanoyl)benzoate

Cat. No.: B13819590
CAS No.: 30768-94-6
M. Wt: 299.16 g/mol
InChI Key: IATJTXRWQPLRPJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromopentanoyl)benzoate is an organic compound with the molecular formula C13H15BrO3. It is a derivative of benzoic acid and contains a brominated pentanoyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromopentanoyl)benzoate typically involves multiple steps. One common method starts with the esterification of 4-bromobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting methyl 4-bromobenzoate is then subjected to a Friedel-Crafts acylation reaction with 2-bromopentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification and Friedel-Crafts acylation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromopentanoyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pentanoyl group can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group in the pentanoyl moiety can be reduced to an alcohol.

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the bromine atom under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Products include various substituted benzoates depending on the nucleophile used.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the carboxylic acid derivative.

Scientific Research Applications

Methyl 4-(2-bromopentanoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-bromopentanoyl)benzoate involves its reactivity with various biological targets. The bromine atom can participate in halogen bonding, while the ester and carbonyl groups can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: Similar structure but lacks the pentanoyl group.

    Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromopentanoyl group.

    Methyl 4-iodobenzoate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Methyl 4-(2-bromopentanoyl)benzoate is unique due to the presence of the brominated pentanoyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

30768-94-6

Molecular Formula

C13H15BrO3

Molecular Weight

299.16 g/mol

IUPAC Name

methyl 4-(2-bromopentanoyl)benzoate

InChI

InChI=1S/C13H15BrO3/c1-3-4-11(14)12(15)9-5-7-10(8-6-9)13(16)17-2/h5-8,11H,3-4H2,1-2H3

InChI Key

IATJTXRWQPLRPJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)C(=O)OC)Br

Origin of Product

United States

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